N'-acetyl-3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Description
N'-Acetyl-3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a benzohydrazide derivative characterized by a 3,4,5-trimethoxy-substituted benzene core linked to a pyrrolidin-2,5-dione moiety via an acetyl hydrazide bridge. This compound belongs to a class of molecules designed for diverse pharmacological applications, leveraging hydrogen-bonding interactions (from methoxy and carbonyl groups) and steric effects (from aromatic substituents) to modulate target binding .
Properties
Molecular Formula |
C23H25N3O8 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N'-acetyl-3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C23H25N3O8/c1-13(27)26(24-22(29)14-10-18(32-3)21(34-5)19(11-14)33-4)16-12-20(28)25(23(16)30)15-8-6-7-9-17(15)31-2/h6-11,16H,12H2,1-5H3,(H,24,29) |
InChI Key |
GTIKPSYQAKTLNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CC(=O)N(C1=O)C2=CC=CC=C2OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-3,4,5-trimethoxy-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps. One common approach starts with the preparation of 3,4,5-trimethoxybenzaldehyde, which is then reacted with hydrazine derivatives to form the benzohydrazide core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-3,4,5-trimethoxy-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
N’-acetyl-3,4,5-trimethoxy-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-acetyl-3,4,5-trimethoxy-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several structurally related benzohydrazide derivatives have been synthesized and studied:
Key Observations:
- Hydrogen Bonding: Schiff base derivatives (e.g., ) form stronger intramolecular hydrogen bonds (O–H···N), stabilizing their crystal structures, whereas the acetyl group in the target compound may prioritize intermolecular interactions .
- Biological Activity: Maleimide-succinimide hybrids () demonstrate cytotoxicity (IC50 ~10–20 µM against MCF-7) via AKT1/CDK2 inhibition, suggesting that the dioxopyrrolidin moiety in the target compound could similarly engage kinase targets .
Molecular Docking and Target Affinity
While direct docking data for the target compound is unavailable, analogues provide insights:
- Maleimide-succinimide Compound 3 (): Binds AKT1 with ΔG = −16.112 kcal/mol and CDK2 with ΔG = −21.342 kcal/mol, forming hydrogen bonds with Val101 (AKT1) and Lys89 (CDK2) .
- Schiff Base Derivatives (): Trihydroxybenzylidene analogues interact with kinase ATP pockets via π-stacking of aromatic rings, though with lower affinity than maleimide hybrids .
Prediction for Target Compound: The 3,4,5-trimethoxybenzoyl and dioxopyrrolidin groups may enhance hydrophobic interactions with kinase active sites, while the 2-methoxyphenyl group could sterically hinder off-target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
